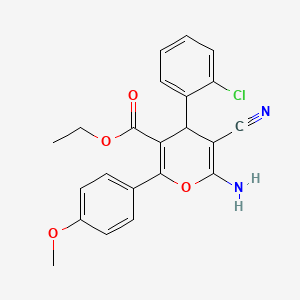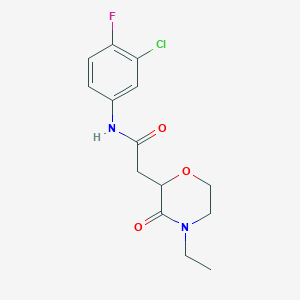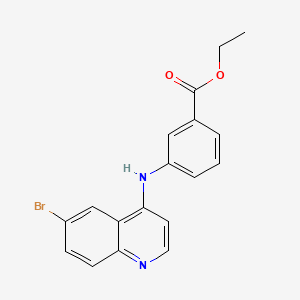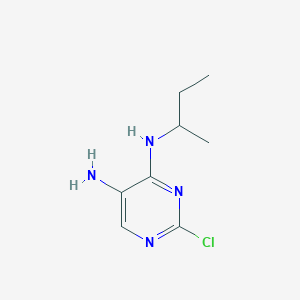![molecular formula C16H18ClNO2S B12122614 (3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)
(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-chloro-2,5-diméthylphényl)sulfonyl]amine de (3,5-diméthylphényl) est un composé organique caractérisé par la présence à la fois de groupes diméthylphényl et chlorodiméthylphényl liés à un groupement sulfonylamine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la [(4-chloro-2,5-diméthylphényl)sulfonyl]amine de (3,5-diméthylphényl) implique généralement la réaction de la 3,5-diméthylphénylamine avec le chlorure de 4-chloro-2,5-diméthylbenzènesulfonyle. La réaction est réalisée en présence d'une base telle que la triéthylamine ou la pyridine pour neutraliser l'acide chlorhydrique formé pendant la réaction. La réaction est généralement conduite dans un solvant organique tel que le dichlorométhane ou le chloroforme à température ambiante ou sous reflux pour assurer la conversion complète des réactifs.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sur colonne sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La [(4-chloro-2,5-diméthylphényl)sulfonyl]amine de (3,5-diméthylphényl) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de sulfone.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en groupe sulfinyle ou sulfure.
Substitution : Les noyaux aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants ou les agents sulfonants peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : Dérivés de sulfone.
Réduction : Dérivés de sulfinyle ou de sulfure.
Substitution : Divers composés aromatiques substitués en fonction du réactif utilisé.
Applications De Recherche Scientifique
La [(4-chloro-2,5-diméthylphényl)sulfonyl]amine de (3,5-diméthylphényl) a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Médecine : Investigée pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisée dans le développement de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de la [(4-chloro-2,5-diméthylphényl)sulfonyl]amine de (3,5-diméthylphényl) implique son interaction avec des cibles moléculaires spécifiques. Le groupe sulfonyle peut former des interactions fortes avec les résidus d'acides aminés dans les protéines, conduisant à l'inhibition de l'activité enzymatique ou à la modulation de la fonction protéique. Le composé peut également interférer avec les voies de signalisation cellulaire, affectant la prolifération cellulaire et l'apoptose.
Mécanisme D'action
The mechanism of action of (3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of protein function. The compound may also interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
2-thiophènecarboxylate de 4-chloro-3,5-diméthylphényl : Structure similaire mais contient un cycle thiophène au lieu d'un groupe sulfonylamine.
4-chloro-3,5-diméthylphénol : Contient un groupe hydroxyle au lieu d'un groupe sulfonylamine.
Unicité
La [(4-chloro-2,5-diméthylphényl)sulfonyl]amine de (3,5-diméthylphényl) est unique en raison de la présence à la fois de groupes diméthylphényl et chlorodiméthylphényl liés à un groupement sulfonylamine. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C16H18ClNO2S |
|---|---|
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
4-chloro-N-(3,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-10-5-11(2)7-14(6-10)18-21(19,20)16-9-12(3)15(17)8-13(16)4/h5-9,18H,1-4H3 |
Clé InChI |
CDYWMVZLIRKMHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12122535.png)



![1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one](/img/structure/B12122566.png)

![2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B12122577.png)
![4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12122587.png)
![4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12122593.png)




![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)
